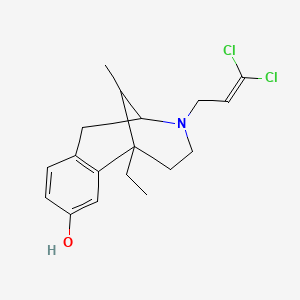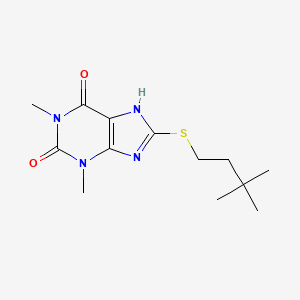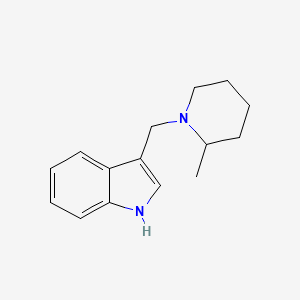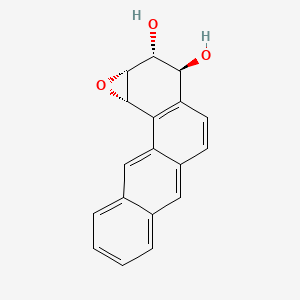
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H10O3. It is also known by its synonym, 2-Methacryloyloxy-tropon . This compound is characterized by a cycloheptatriene ring with a ketone group at the 7th position and an ester group derived from 2-methylprop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate typically involves the esterification of 7-oxocyclohepta-1,3,5-triene with 2-methylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methacryloyloxyethyl phosphoryldimethyl ester
- 2-Methacryloyloxy-tropon
Uniqueness
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is unique due to its cycloheptatriene ring structure combined with both ketone and ester functionalities.
Properties
CAS No. |
29832-29-9 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-8(2)11(13)14-10-7-5-3-4-6-9(10)12/h3-7H,1H2,2H3 |
InChI Key |
BHKQCZGFIQOMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


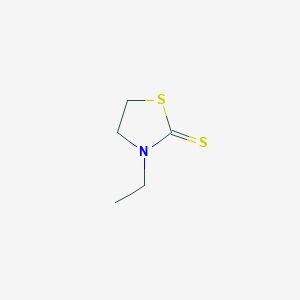
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
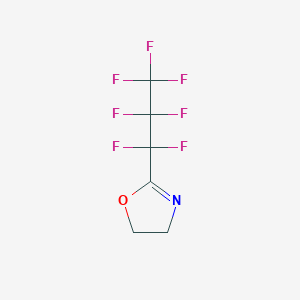
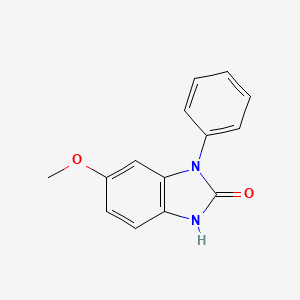
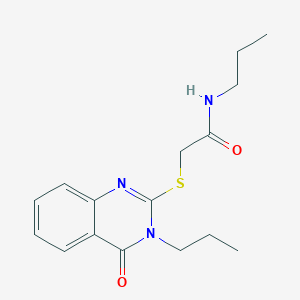

![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

